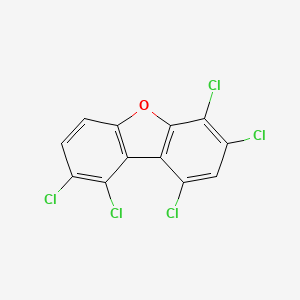

1,2,6,7,9-Pentachlorodibenzofuran

説明

Structure

3D Structure

特性

IUPAC Name |

1,2,6,7,9-pentachlorodibenzofuran | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H3Cl5O/c13-4-1-2-7-9(10(4)16)8-5(14)3-6(15)11(17)12(8)18-7/h1-3H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QQRRQEVOSMEVQB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C2=C1OC3=C2C(=CC(=C3Cl)Cl)Cl)Cl)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H3Cl5O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10221103 | |

| Record name | 1,2,6,7,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

340.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

70872-82-1 | |

| Record name | 1,2,6,7,9-Pentachlorodibenzofuran | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0070872821 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,2,6,7,9-Pentachlorodibenzofuran | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10221103 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,2,6,7,9-PENTACHLORODIBENZOFURAN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WSN655TC3Z | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Environmental Transport and Fate of 1,2,6,7,9 Pentachlorodibenzofuran

Atmospheric Transport and Deposition

Polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs), including 1,2,6,7,9-PeCDF, are dispersed throughout the environment primarily through atmospheric transport and deposition. osti.gov These compounds can be released into the atmosphere from various sources and then travel long distances before being deposited in terrestrial and aquatic ecosystems. semanticscholar.org

Deposition occurs through both dry and wet processes. semanticscholar.org Due to their chemical properties, higher molecular weight PCDD/Fs, such as pentachlorodibenzofurans, tend to be associated with particulate matter in the atmosphere. aaqr.org For instance, the average particle phase fractions for 1,2,3,4,6,7,8,9-OCDD and 1,2,3,4,6,7,8,9-OCDF were found to be very high, indicating a strong preference for the particulate phase. aaqr.org This association with particles influences their atmospheric lifetime and deposition patterns.

Studies have shown that the dry deposition flux of total PCDD/Fs can vary significantly with seasons. For example, in one study, the average dry deposition flux in spring and winter was considerably higher than in the summer. aaqr.org

Distribution in Environmental Compartments

Once deposited, 1,2,6,7,9-PeCDF is distributed among various environmental compartments, including soil, sediment, and water.

Soil Contamination Dynamics

In soil, the behavior of 1,2,6,7,9-PeCDF is governed by its strong tendency to adsorb to organic matter and soil particles. This property limits its mobility and leads to its accumulation in the upper soil layers. Observed contamination is typically established when a hazardous substance attributable to a specific source is found in the top two feet of soil at a concentration significantly above background levels. clu-in.org

Recent research following a train derailment in East Palestine, Ohio, that resulted in the release of hazardous materials, has provided insights into the correlation between dioxin congeners and other contaminants in soil. rsc.org Studies on field-collected soil samples have shown positive correlations between the concentrations of environmentally persistent free radicals (EPFRs) and various dioxin congeners, including pentachlorodibenzofurans. rsc.org

Sediment Accumulation and Resuspension

Similar to soil, sediments act as a major sink for 1,2,6,7,9-PeCDF in aquatic environments. Its hydrophobic nature and low water solubility cause it to partition from the water column and accumulate in bottom sediments. The biota-sediment accumulation factor (BSAF), which quantifies the accumulation of a chemical in an organism from sediment, has been determined for various PCDDs and PCDFs. nih.gov For PCDDs and PCDFs detected in lake trout from southern Lake Michigan, BSAFs ranged from <0.001 to 0.32. nih.gov

The strength of binding to sediment is influenced by the organic carbon content of the sediment. The octanol-carbon partition coefficient (Koc) is a measure of this tendency. For dioxin-like compounds, a higher log Koc value indicates stronger attachment to sediments. nih.gov While specific data for 1,2,6,7,9-PeCDF is limited, the log Koc for TCDD is estimated to be around 7.0, and it is expected that pentachlorinated congeners would have similarly high or higher values, indicating strong sediment binding. nih.gov

Once settled, the potential for resuspension of these compounds depends on the hydrodynamic conditions of the water body. In environments with low water flow and minimal disturbance, such as deep-water spoil grounds, sediments are less likely to be stirred up compared to more dynamic environments like harbors with regular boat traffic. nih.gov

Aquatic System Dispersion

The dispersion of 1,2,6,7,9-PeCDF in aquatic systems is largely dictated by its partitioning behavior between water, suspended particles, and sediment. Due to its high hydrophobicity, its concentration in the dissolved phase in water is generally very low. It is primarily transported in association with suspended particulate matter. The movement and ultimate fate of the compound within an aquatic system are therefore closely linked to the transport and deposition of these particles.

Persistence and Long-Range Environmental Transport Potential

1,2,6,7,9-Pentachlorodibenzofuran is a persistent organic pollutant (POP). Its chemical structure makes it resistant to degradation by biological, chemical, and photolytic processes. This persistence allows it to remain in the environment for extended periods, increasing the potential for long-range transport.

The combination of atmospheric transport and high persistence means that 1,2,6,7,9-PeCDF can be found in remote areas, far from its original sources. osti.gov Its presence in various environmental matrices, including soil, sediment, and biota in diverse geographical locations, underscores its potential for long-range environmental transport. nih.govscilit.com The detection of PCDD/PCDFs in remote ecosystems highlights the global nature of their distribution. semanticscholar.org

Scientific Data on the Environmental Degradation of this compound is Limited

Following a comprehensive review of available scientific literature, it has been determined that there is a significant lack of specific research data on the environmental degradation and transformation mechanisms of the chemical compound This compound . While extensive research exists for other isomers of pentachlorodibenzofuran (PCDF) and for the PCDF class of compounds in general, information focusing solely on the 1,2,6,7,9-PCDF congener is not sufficiently detailed to fulfill the requirements of the requested article.

Similarly, while the general principles of biodegradation for PCDFs, such as the action of angular dioxygenases by microorganisms, have been described, specific pathways and the microorganisms involved in the breakdown of this compound have not been documented in the reviewed literature. nih.govresearchgate.net

General information confirms that this compound is a persistent organic pollutant with potential for bioaccumulation. ontosight.ai However, without specific studies on this particular isomer, a detailed and scientifically accurate article on its environmental fate as per the requested outline cannot be generated at this time. Further research and new scientific findings would be required to address the specific degradation pathways of this compound.

Environmental Degradation and Transformation Mechanisms of 1,2,6,7,9 Pentachlorodibenzofuran

Biodegradation Pathways

Aerobic Microbial Degradation of PCDFs

The aerobic microbial degradation of polychlorinated dibenzo-p-dioxins (PCDDs) and polychlorinated dibenzofurans (PCDFs) is a key process in their environmental fate. Less chlorinated congeners are more susceptible to aerobic breakdown, while highly chlorinated ones are more likely to undergo anaerobic degradation. researchgate.net The primary mechanism of aerobic degradation involves oxidative attack on the aromatic rings.

Two main pathways have been identified for the initial aerobic degradation of dibenzofuran (B1670420) (DF) and its chlorinated derivatives:

Lateral Dioxygenation: This process involves the enzymatic attack on the lateral positions of one of the aromatic rings (e.g., 1,2, 2,3, or 3,4 positions). nih.gov

Angular Dioxygenation: In this pathway, the initial hydroxylation occurs at the angular positions (4 and 4a) adjacent to the ether bridge. nih.gov

These initial dioxygenase attacks lead to the formation of various intermediates. For instance, the degradation of dibenzofuran can result in the formation of salicylic (B10762653) acid and gentisic acid. nih.gov While specific studies on the aerobic degradation of 1,2,6,7,9-PeCDF are limited, the general pathways observed for other PCDFs provide a foundational understanding of its potential biotransformation.

Anaerobic Microbial Degradation Considerations

For highly chlorinated PCDFs, such as pentachlorodibenzofurans, anaerobic microbial degradation through reductive dechlorination is considered a more promising pathway. nih.gov Under anaerobic conditions, certain bacteria can utilize chlorinated compounds as terminal electron acceptors in a process known as dehalorespiration. nih.gov This involves the stepwise removal of chlorine atoms from the PCDF molecule.

Studies on other highly chlorinated dioxins and furans have shown a preference for the removal of chlorine atoms from specific positions. For example, research on 1,2,3,4,6,7,8-heptachlorodibenzofuran (B118357) (HeCDF) indicated that peri-dechlorination was a preferential route. nih.gov The diversity in dechlorination pathways highlights the adaptability of microbial communities to different PCDF congeners. nih.gov The process of reductive dechlorination generally leads to the formation of less chlorinated and often less toxic PCDF congeners, which may then be more amenable to aerobic degradation.

Microorganism Isolation and Characterization for PCDF Degradation

The successful bioremediation of PCDF-contaminated sites relies on the presence and activity of microorganisms capable of degrading these persistent compounds. The isolation and characterization of such microbes are therefore crucial areas of research. While the isolation of bacteria specifically for 1,2,6,7,9-PeCDF degradation is not widely documented, methods used for other persistent chlorinated compounds like pentachlorophenol (B1679276) (PCP) and polychlorinated biphenyls (PCBs) provide a general framework.

The general process for isolating and characterizing degrading bacteria involves several steps:

Enrichment: Soil, water, or sediment samples from contaminated sites are cultured in media containing the target compound as a primary carbon source. This selects for and enriches the population of microbes that can utilize the pollutant. nih.govresearchgate.net

Isolation: Individual bacterial colonies are isolated from the enrichment cultures by plating on solid media. researchgate.netasm.org

Screening and Identification: The isolated strains are then screened for their degradation capabilities. researchgate.net Promising isolates are identified through various techniques, including microscopic and macroscopic characterization, and molecular methods like 16S rRNA gene sequencing. researchgate.netjst.go.jpnih.gov

Degradation Studies: The efficiency of the isolated strains in degrading the target compound is quantified, and the metabolic pathways and byproducts are often investigated. nih.gov

Several bacterial genera have been identified with the potential to degrade chlorinated aromatic compounds, including Sphingobium, Arthrobacter, Pseudomonas, Staphylococcus, and Xanthomonas. nih.govnih.govnih.govnih.gov For example, Staphylococcus auriculans DBF63 has been shown to grow on dibenzofuran as a sole carbon and energy source. nih.gov

Chemical Degradation Processes (Excluding Hydrolysis)

Beyond microbial action, chemical processes can also contribute to the degradation of 1,2,6,7,9-PeCDF in the environment. Due to the stability of the dibenzofuran structure, hydrolysis is not a significant degradation pathway. nih.gov However, other abiotic processes, particularly photodegradation, play a role.

Photodegradation: This process involves the breakdown of a compound by light energy. For PCDFs, photodegradation primarily occurs through dechlorination, particularly at the lateral positions (2, 3, 7, and 8). nih.gov While specific data for the 1,2,6,7,9-PeCDF isomer is scarce, it is expected to undergo photodegradation. The rate and extent of this process would depend on factors such as light intensity and the medium in which the compound is present.

Reaction with Hydroxyl Radicals: In the atmosphere, 1,2,6,7,9-PeCDF is expected to exist mainly in the particulate phase due to its low vapor pressure. nih.gov However, any vapor-phase portion can react with photochemically produced hydroxyl radicals (•OH). The estimated atmospheric half-life for 2,3,4,7,8-pentachlorodibenzofuran (B44125) due to this reaction is approximately 140 days, providing an insight into the potential atmospheric fate of other PeCDF isomers. nih.gov

| Chemical Degradation Process | Description | Relevance to 1,2,6,7,9-PeCDF |

| Photodegradation | Breakdown by light energy, primarily through dechlorination at lateral positions for PCDFs. nih.gov | Expected to be a relevant degradation pathway. |

| Reaction with Hydroxyl Radicals | Reaction of vapor-phase compound with •OH radicals in the atmosphere. nih.gov | Potentially a slow degradation process in the atmosphere. |

Bioaccumulation and Biomagnification of Pentachlorodibenzofurans in Ecological Systems

Mechanisms of Bioaccumulation in Organisms

Bioaccumulation is the process where the concentration of a chemical gradually builds up in an organism's tissues over time, occurring when the rate of uptake surpasses the rate of elimination through metabolism and excretion. nih.gov For persistent and lipophilic (fat-soluble) compounds like PCDFs, this process is particularly significant. epa.gov Organisms can accumulate these chemicals directly from their environment or through their diet. nih.gov

Aquatic organisms absorb contaminants like PCDFs through several routes, including across respiratory surfaces (gills) and the skin. acs.org Because PCDFs have low water solubility and a high affinity for organic matter, they tend to adsorb strongly to sediment and suspended particles in aquatic environments. nih.gov

Consequently, direct uptake from the water column is a relevant pathway, but for many bottom-dwelling (benthic) organisms, exposure to contaminated sediment is a primary route of accumulation. frontiersin.orgacs.org The bioavailability of PCDFs in sediment is influenced by factors such as the sediment's total organic carbon (TOC) content; higher TOC can bind the contaminants more tightly, potentially reducing their availability for uptake by organisms.

For many organisms, particularly those at higher trophic levels, the primary pathway for PCDF accumulation is through the ingestion of contaminated food. epa.govnih.gov In aquatic systems, this occurs as smaller organisms that have absorbed PCDFs from water and sediment are consumed by larger predators. nih.gov In terrestrial environments, animals may be exposed by consuming contaminated plants, soil, or prey.

Studies on other PCDFs have shown that an estimated 90% of human exposure comes from the ingestion of contaminated foods such as fish, meat, and dairy products. nih.gov Similarly, in livestock, the oral intake of contaminated feed and soil is a significant route of bioaccumulation. researchgate.net The efficiency of uptake from the diet depends on the specific PCDF congener and the physiology of the organism.

Trophic Transfer and Biomagnification through Food Webs

Trophic transfer is the movement of contaminants from one level of a food web to the next. researchgate.net When a contaminant's concentration increases at successively higher trophic levels, the process is known as biomagnification. researchgate.net This occurs because the contaminant is persistent and not easily metabolized, so it accumulates in the tissues of predators as they consume multiple contaminated prey over their lifetime.

Aquatic food webs have been extensively studied for PCDF biomagnification. Studies show that there is a selective accumulation of certain PCDF congeners at higher trophic levels. epa.gov Specifically, congeners with chlorine atoms in the 2,3,7,8 positions tend to have higher biomagnification potential. epa.gov

Research on the polychaete Hediste diversicolor in the Venice Lagoon provides insight into the bioaccumulation of various PCDF congeners from sediment. frontiersin.org The study found that less chlorinated congeners like 2,3,7,8-TCDF were accumulated more readily than highly chlorinated ones. frontiersin.org A key finding was that congeners with 1,4- and/or 6,9-substitution are characterized by low bioaccumulation. frontiersin.org As 1,2,6,7,9-Pentachlorodibenzofuran features this 6,9-substitution, its potential for bioaccumulation is inferred to be low. frontiersin.org

The table below shows Biota-to-Sediment Accumulation Factors (BSAFs) for several PCDF congeners in H. diversicolor, illustrating the variability among different isomers.

| PCDF Congener | Mean BSAF | Standard Deviation |

|---|---|---|

| 2,3,7,8-TCDF | 2.84 | 4.27 |

| 1,2,3,7,8-PeCDF | 0.45 | 0.40 |

| 2,3,4,7,8-PeCDF | 0.87 | 0.68 |

| 1,2,3,4,7,8-HxCDF | 0.28 | 0.20 |

| 1,2,3,6,7,8-HxCDF | 0.31 | 0.22 |

| 1,2,3,7,8,9-HxCDF | 0.25 | 0.17 |

| 2,3,4,6,7,8-HxCDF | 0.29 | 0.23 |

| 1,2,3,4,6,7,8-HpCDF | 0.12 | 0.08 |

| 1,2,3,4,7,8,9-HpCDF | 0.07 | 0.06 |

| OCDF | 0.04 | 0.05 |

Data derived from a study on Hediste diversicolor. frontiersin.org BSAF for 1,2,6,7,9-PeCDF was not reported.

Information on the trophic transfer of specific PCDF congeners in terrestrial food webs is limited. However, the general principles of biomagnification apply. Foraging animals can accumulate PCDFs from soil and plants, which are then transferred to their predators. Another important pathway is the transfer of contaminants from aquatic to terrestrial ecosystems, for instance, when emergent aquatic insects with accumulated contaminants are consumed by terrestrial predators like birds and spiders.

A 2024 study on suckler ewes investigated the accumulation and depuration of several 2,3,7,8-substituted PCDD/Fs following oral intake. researchgate.net The study observed significant bioaccumulation in milk and adipose tissue, particularly for penta- and hexa-chlorinated congeners. researchgate.net While not specific to 1,2,6,7,9-PeCDF, this research underscores that dietary uptake is a critical pathway for PCDF accumulation in terrestrial mammals. researchgate.net

Biota-Sediment Accumulation Factors (BSAFs) and Bioavailability in Environmental Matrices

The Biota-Sediment Accumulation Factor (BSAF) is a common metric used to quantify the bioaccumulation of sediment-associated contaminants. frontiersin.org It is defined as the ratio of the lipid-normalized contaminant concentration in an organism to the organic-carbon-normalized concentration in the sediment. frontiersin.org A BSAF value greater than 1 suggests that the organism is accumulating the chemical to concentrations higher than those in the sediment, indicating biomagnification potential from sediment.

The bioavailability of PCDFs in sediment is a critical factor influencing BSAF values. As previously noted, properties like the sediment's organic carbon content can limit how much of a contaminant is available for uptake. frontiersin.org Furthermore, the chemical properties of the PCDF congener itself, such as its lipophilicity (often expressed as log Kₒw), play a crucial role. frontiersin.org

Studies on polychaetes have shown a decreasing trend for BSAF values as the lipophilicity (log Kₒw) of PCDF congeners increases. frontiersin.org This suggests that extremely hydrophobic compounds may become so strongly bound to sediment particles that their bioavailability to organisms is reduced. The table below presents the log Kₒw values for various PCDF congeners, which can be compared with their BSAF values from the table above.

| PCDF Congener | Log Kₒw |

|---|---|

| 2,3,7,8-TCDF | 6.45 |

| 1,2,3,7,8-PeCDF | 6.79 |

| 2,3,4,7,8-PeCDF | 6.66 |

| 1,2,3,4,7,8-HxCDF | 7.31 |

| 1,2,3,6,7,8-HxCDF | 7.19 |

| 1,2,3,7,8,9-HxCDF | 7.08 |

| 2,3,4,6,7,8-HxCDF | 7.07 |

| 1,2,3,4,6,7,8-HpCDF | 7.70 |

| 1,2,3,4,7,8,9-HpCDF | 7.40 |

| OCDF | 8.08 |

Log Kₒw values from Chen et al. (2001), as cited in a 2020 study. frontiersin.org

Given its substitution pattern, this compound is expected to have a low BSAF value, consistent with other non-2,3,7,8-substituted and 6,9-substituted congeners. frontiersin.org

Congener-Specific Bioaccumulation Patterns for Pentachlorodibenzofurans

The bioaccumulation of pentachlorodibenzofurans (PeCDFs) in ecological systems is not uniform across all congeners. The specific arrangement of chlorine atoms on the dibenzofuran (B1670420) molecule significantly influences a congener's physical and chemical properties, which in turn dictates its environmental fate and pattern of accumulation in living organisms. Research has consistently shown that factors such as lipophilicity, the organism's metabolic capabilities, and its trophic level lead to distinct bioaccumulation profiles for different PeCDF congeners.

Detailed research findings indicate that the degree of chlorination and the specific substitution pattern are critical determinants of bioaccumulation potential. In aquatic environments, sediments act as a primary reservoir for these hydrophobic compounds. frontiersin.org However, the transfer from sediment to biota is a selective process.

A study on the polychaete Hediste diversicolor in the Venice Lagoon revealed that these organisms preferentially accumulate less chlorinated PCDF congeners compared to the more chlorinated and hydrophobic ones. frontiersin.org This is evidenced by a decreasing trend of the Biota-to-Sediment Accumulation Factor (BSAF) as the lipophilicity (logKow) of the congeners increases. frontiersin.org For instance, congeners like 2,3,7,8-Tetrachlorodibenzofuran (TCDF) and 2,3,4,7,8-Pentachlorodibenzofuran (B44125) (a PeCDF) are readily accumulated. frontiersin.org The study noted that furans, particularly hexachlorodibenzofurans (HxCDFs), TCDFs, and PeCDFs, were the predominant congeners found in the polychaetes at several collection sites. frontiersin.org

Further research in Lake Ontario on the benthic invertebrate Lumbriculus variegatus identified specific PCDF congeners that were particularly bioavailable from sediment. bioone.org The study calculated BSAF values for several congeners, highlighting those with the highest potential for entering the benthic food web.

Table 1: Mean Biota-to-Sediment Accumulation Factors (BSAFs) for select PCDF congeners in Lumbriculus variegatus from Lake Ontario

This interactive table is based on data from a study on Lake Ontario sediments and demonstrates the variability in bioaccumulation potential among different PCDF congeners. bioone.org

| Congener | Mean BSAF (± Standard Deviation) |

| 1,2,3,7,8-PeCDF | 1.61 ± 0.49 |

| 2,3,4,7,8-PeCDF | 0.22 |

| 1,2,3,6,7,8-HxCDF | 2.42 ± 1.32 |

| 2,3,7,8-TCDF | 0.24 |

| 1,2,3,4,7,8-HxCDF | Not specified |

| 1,2,3,4,6,7,8-HpCDF | Not specified |

Source: Adapted from data presented in studies on Lake Ontario benthic organisms. bioone.org

The data clearly show that 1,2,3,6,7,8-HxCDF and 1,2,3,7,8-PeCDF are the most bioavailable congeners at the benthic level in this ecosystem. bioone.org This selective accumulation is significant as it shapes the mixture of PCDFs that is transferred to higher trophic levels.

In fish, the pattern of PCDF accumulation is also congener-specific and influenced by factors such as lipid content and trophic status. nih.gov A study of various fish species in the Tittabawassee and Saginaw Rivers in Michigan found that body weight and lipid content were the most significant factors influencing the accumulation of the sum of PCDD/Fs. nih.gov Interestingly, the highest concentrations were found in benthivorous fish like carp, which occupy lower trophic levels, suggesting that direct interaction with contaminated sediment is a critical exposure pathway. nih.gov

The congener profile in biota can differ substantially from the source profile in sediments or industrial emissions. This difference is a result of the varying uptake efficiencies, metabolic transformation, and elimination rates for each congener. For example, studies have shown that certain congeners, like 2,3,7,8-TCDD and 2,3,7,8-TCDF, are characterized by high bioaccumulation and low elimination rates in aquatic organisms. frontiersin.org Conversely, highly chlorinated congeners such as octachlorodibenzofuran (OCDF) may be eliminated more rapidly, leading to lower BSAF values despite their high hydrophobicity. frontiersin.org

In terrestrial systems, congener-specific patterns are also observed. A study in the Dongting Lake region of China found that PCDF congener distribution and bioaccumulation varied among different vegetation species. nih.gov The levels in leaves were generally higher than in roots and stems, suggesting that volatilization from contaminated soil and subsequent atmospheric deposition and sorption to leaf surfaces is a major pathway for plant contamination. nih.gov This indicates that even within a single organism, the distribution of congeners is not uniform.

Advanced Analytical Methodologies for 1,2,6,7,9 Pentachlorodibenzofuran Detection and Quantification

Chromatographic Techniques for Separation and Analysis

Chromatography is a fundamental step in the analysis of 1,2,6,7,9-Pentachlorodibenzofuran, enabling its separation from a multitude of other compounds present in a sample. This separation is crucial for accurate identification and quantification.

Gas Chromatography (GC) Applications

High-Resolution Gas Chromatography (HRGC) is the cornerstone for the separation of PCDFs, including the 1,2,6,7,9-penta-CDF congener. ontosight.ai The use of capillary columns, typically with non-polar stationary phases like those based on dimethylpolysiloxane (e.g., DB-5ms), allows for the separation of different PCDF congeners based on their boiling points and affinity for the stationary phase. The high resolving power of these columns is essential to distinguish between the numerous PCDF isomers, which often have very similar chemical properties.

Comprehensive two-dimensional gas chromatography (GC×GC) offers even greater separation power compared to single-column GC. nih.gov This technique employs two different capillary columns with orthogonal separation mechanisms, providing enhanced resolution for extremely complex mixtures. nih.gov

High-Performance Liquid Chromatography (HPLC)

While GC is the predominant technique for PCDF analysis, High-Performance Liquid Chromatography (HPLC) can be utilized as a sample cleanup and fractionation tool prior to GC analysis. HPLC can effectively separate PCDFs from other classes of interfering compounds, such as polychlorinated biphenyls (PCBs) and other persistent organic pollutants. The choice of stationary and mobile phases in HPLC can be tailored to target the specific physicochemical properties of PCDFs.

Mass Spectrometry (MS) for Identification and Quantification

Mass spectrometry is invariably coupled with chromatography for the definitive identification and quantification of this compound. MS provides information about the mass-to-charge ratio of the ionized molecules, allowing for highly specific detection.

GC-MS and GC-MS/MS Techniques

The combination of Gas Chromatography with Mass Spectrometry (GC-MS) is a powerful and widely used technique for the analysis of PCDFs. nih.gov In GC-MS, the separated compounds from the GC column are introduced into the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum serves as a chemical fingerprint for identification. For enhanced selectivity and sensitivity, tandem mass spectrometry (GC-MS/MS) is often employed. gcms.cz This technique involves the selection of a specific precursor ion, its fragmentation, and the detection of a specific product ion, which significantly reduces background noise and matrix interferences. gcms.cz

Table 1: GC-MS/MS Parameters for Analysis

| Parameter | Setting |

| Ionization Mode | Electron Ionization (EI) |

| Precursor Ion (m/z) | 340 |

| Product Ion (m/z) | 305 |

| Collision Energy (eV) | Optimized for specific instrument |

This table presents typical parameters; actual values may vary based on the specific instrumentation and method.

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is the gold standard for the analysis of dioxins and furans due to its ability to measure mass with very high accuracy. ontosight.ai This high mass accuracy allows for the differentiation of the target analyte from interfering ions with the same nominal mass but different elemental compositions. nih.gov HRMS, when coupled with HRGC, provides the highest level of confidence in the identification and quantification of this compound, even at trace levels. ontosight.ai

Table 2: High-Resolution Mass Spectrometry Data

| Compound | Exact Mass (m/z) |

| 1,2,3,7,8-Pentachlorodibenzofuran | 337.8627 |

| 1,2,3,4,6,7,8-Heptachlorodibenzofuran (B118357) | 409.307 |

Note: The exact mass of this compound is expected to be identical to other pentachlorodibenzofuran isomers.

Ionization Methods (e.g., Electron Ionization, Chemical Ionization)

Electron Ionization (EI) is the most common ionization technique used for PCDF analysis. It is a hard ionization method that produces a characteristic fragmentation pattern, which is useful for structural elucidation and library matching. researchgate.net The resulting mass spectra can be compared to established libraries for confident identification. nist.gov

Chemical Ionization (CI) is a softer ionization technique that results in less fragmentation and a more abundant molecular ion. This can be advantageous for confirming the molecular weight of the compound and for use in MS/MS experiments where the molecular ion is selected as the precursor.

Atmospheric Pressure Chemical Ionization (APCI) is another soft ionization technique that can be coupled with GC. It offers the advantage of producing very limited fragmentation, with the mass spectra being dominated by the molecular ion. This enhances selectivity and sensitivity in MS/MS applications. researchgate.net

Sample Preparation and Matrix Considerations in Environmental and Biological Samples

The accurate quantification of this compound (1,2,6,7,9-PeCDF), a member of the polychlorinated dibenzofurans (PCDFs) family, in complex environmental and biological samples presents significant analytical challenges. The extremely low concentrations at which these compounds are often found, typically in the parts-per-trillion (ppt) or even parts-per-quadrillion (ppq) range, necessitate extensive and meticulous sample preparation to isolate the analyte from interfering matrix components. nih.gov The choice of extraction and cleanup procedures is highly dependent on the specific sample matrix, which can range from soil and sediment to air, water, and biological tissues like fish and human adipose tissue. epa.gov

Extraction and Cleanup Procedures:

Effective sample preparation is a multi-step process involving extraction to move the analytes from the sample matrix into a solvent, followed by a series of cleanup steps to remove co-extracted interfering compounds.

Extraction: For solid matrices such as soil, sediment, sludge, and fly ash, Soxhlet extraction is a traditional and widely used technique, often employing toluene (B28343) or a hexane/acetone mixture as the solvent over an extended period (e.g., 48 hours). fms-inc.comadvancechemjournal.com Before extraction, samples are typically spiked with isotopically labeled internal standards (e.g., ¹³C₁₂-labeled PCDFs) to monitor and correct for losses during the preparation and analysis stages. epa.govfms-inc.com For air samples, which are collected using a combination of a quartz-fiber filter for particles and a polyurethane foam (PUF) plug for the gaseous phase, both components are typically combined and extracted together. well-labs.comepa.gov

Cleanup: Following extraction, the resulting solvent contains the target analytes along with a host of other co-extracted substances that can interfere with analysis. epa.govwell-labs.com Therefore, a rigorous cleanup phase is essential. This commonly involves multi-column liquid-solid adsorption chromatography. fms-inc.com A typical sequence uses a multi-layer silica (B1680970) column, which may contain layers of silica gel modified with sulfuric acid and potassium hydroxide, to remove acidic and basic interferences and bulk organic compounds. advancechemjournal.comresearchgate.net This is often followed by chromatography on an alumina (B75360) column and sometimes an activated carbon column to separate PCDFs from other planar molecules like polychlorinated biphenyls (PCBs). researchgate.net Automated cleanup systems have been developed to streamline this process, offering advantages such as reduced sample handling, lower risk of human exposure, and improved accuracy and reproducibility. fms-inc.com

Matrix Effects and Considerations:

The sample matrix refers to all the components within a sample other than the analyte of interest. bataviabiosciences.com These components can cause significant interference, known as the matrix effect, which can either suppress or enhance the analytical signal, leading to underestimation or overestimation of the analyte's concentration. bataviabiosciences.comnih.gov

Environmental Samples: In matrices like soil and sediment, PCDFs are often found alongside much higher concentrations of other chlorinated compounds, such as PCBs, polychlorinated diphenyl ethers (PCDPEs), and polychlorinated naphthalenes, which can co-elute and interfere with chromatographic analysis. epa.govwell-labs.com The hydrophobic nature of 1,2,6,7,9-PeCDF causes it to adsorb strongly to soil and sediment particles, making efficient extraction crucial. mdpi.com

Biological Samples: Biological matrices such as blood, serum, and tissues are inherently complex, containing lipids, proteins, and other endogenous components. nih.govmedipharmsai.com Lipids are a primary source of interference and must be removed, typically through techniques like acid digestion or gel permeation chromatography. advancechemjournal.com The matrix effect in biological samples can be highly variable and must be carefully evaluated during method development. nih.govresearchgate.net Techniques to assess matrix effects include post-extraction spiking, where a known amount of the analyte is added to a blank matrix extract and the response is compared to that of a pure standard solution. nih.gov A value below 100% indicates signal suppression, while a value above 100% indicates enhancement. nih.gov

Minimizing matrix effects is paramount for accurate quantification. This is achieved through the highly selective cleanup procedures described above, which aim to remove as many interfering compounds as possible before instrumental analysis. nih.gov In some cases, particularly when using highly sensitive techniques like tandem mass spectrometry, dilution of the final extract can also be an effective strategy to reduce matrix effects. chromatographyonline.com

Table 1: Overview of Sample Preparation Techniques for PCDF Analysis

| Sample Matrix | Extraction Method | Common Cleanup Techniques | Reference |

|---|---|---|---|

| Soil, Sediment, Fly Ash | Soxhlet Extraction (Toluene or Hexane/Acetone) | Multi-layer silica column (acidic, basic, neutral), Alumina column, Activated carbon column | epa.govfms-inc.comresearchgate.net |

| Ambient Air (Filter/PUF) | Soxhlet Extraction (combined filter and PUF) | Micro columns of silica gel, alumina, and carbon | well-labs.comepa.gov |

| Water | Liquid-Liquid Extraction or Solid-Phase Extraction (SPE) | SPE cartridges (e.g., WAX/GCB), Silica gel cleanup | epa.govchromatographyonline.comresearchgate.net |

| Biological Tissues (Fish, Adipose) | Soxhlet Extraction or Pressurized Liquid Extraction | Acid digestion (for lipids), Multi-layer silica column, Alumina column | epa.govadvancechemjournal.com |

Reference Standard Development and Method Validation for PCDF Analysis

The analysis of 1,2,6,7,9-PeCDF relies on robust method validation and the availability of high-purity reference standards to ensure data accuracy, precision, and comparability across laboratories. The gold standard for quantification is the isotope dilution method, which requires the use of isotopically labeled analogues of the target compounds. mdpi.com

Reference Standards:

The isotope dilution technique involves spiking the sample with a known amount of a ¹³C-labeled internal standard for each target analyte (or for each homologous group) prior to extraction. epa.gov For 1,2,6,7,9-PeCDF, a corresponding ¹³C₁₂-1,2,6,7,9-PeCDF standard would ideally be used. These labeled standards behave almost identically to their native, unlabeled counterparts throughout the extraction, cleanup, and chromatographic analysis processes. By measuring the ratio of the native analyte to its labeled standard in the final extract using high-resolution mass spectrometry (HRMS), analysts can accurately calculate the initial concentration of the native compound in the sample, effectively correcting for any losses that occurred during sample preparation. fms-inc.commdpi.com

The development of these reference standards involves complex multi-step chemical synthesis to produce high-purity compounds. These standards are then rigorously characterized to confirm their identity and purity before being used to prepare calibration solutions. Calibration curves are generated using a series of solutions containing known concentrations of the native (unlabeled) standards and a fixed concentration of the labeled internal standards. advancechemjournal.com

Method Validation:

Method validation is the process of demonstrating that an analytical procedure is suitable for its intended purpose. For PCDF analysis, this involves evaluating several key performance characteristics according to established protocols, such as those from the U.S. Environmental Protection Agency (EPA) Method 1613B. researchgate.netmdpi.com

Accuracy and Recovery: Accuracy is often assessed by analyzing certified reference materials (CRMs) or by performing matrix spike experiments. researchgate.netchromatographyonline.com The recovery of the labeled internal standards is a critical quality control measure in every sample. According to EPA Method 1613, acceptable recovery ranges are typically broad to account for different matrices, for instance, 25% to 160% for tetra- to hexachlorinated PCDFs. researchgate.net Studies have demonstrated mean recoveries for PCDF congeners between 80% and 110% in food samples and 57% to 102% in sediment samples using optimized cleanup methods. advancechemjournal.comnih.gov

Precision: Precision measures the degree of agreement among a series of individual measurements. It is usually expressed as the relative standard deviation (RSD) of replicate analyses of a spiked sample.

Selectivity and Specificity: The method must be able to unequivocally identify and differentiate the target analyte from other components in the sample. High-resolution gas chromatography (HRGC) coupled with HRMS provides the high selectivity required. Specificity for 2,3,7,8-substituted congeners is crucial due to their toxicity, though co-elution of some isomers can occur even with highly specialized capillary columns. epa.gov

Limit of Detection (LOD) and Limit of Quantitation (LOQ): The LOD is the lowest concentration of an analyte that can be reliably detected, while the LOQ is the lowest concentration that can be quantitatively measured with acceptable precision and accuracy. For PCDFs, these limits are matrix-dependent and are typically in the low picogram (pg) or femtogram (fg) range. well-labs.com For example, calibration ranges for PeCDFs can be set at 10 to 2000 parts-per-quadrillion (ppq) for a 1-liter water sample and 1.0 to 200 parts-per-trillion (ppt) for a 10-gram soil sample. epa.gov

Quality Control: Routine analysis involves the inclusion of method blanks, field blanks, and laboratory control samples in each batch of samples to monitor for contamination and ensure the ongoing performance of the method. well-labs.comresearchgate.net

Table 2: Key Method Validation Parameters for PCDF Analysis

| Parameter | Typical Value/Range | Matrix/Context | Reference |

|---|---|---|---|

| Internal Standard Recovery | 25% - 160% | General (EPA Method 1613B guideline for tetra- to hexa-PCDFs) | researchgate.net |

| Internal Standard Recovery | 57% - 102% | Sediment (using LVI-GC-LC cleanup) | nih.gov |

| Internal Standard Recovery | 80% - 110% | Foodstuffs (sunflower meal, milk powder) | advancechemjournal.com |

| Limit of Quantitation (LOQ) | 10 - 2000 pg/L (ppq) | Water (1 L sample) | epa.gov |

| Limit of Quantitation (LOQ) | 1.0 - 200 ng/kg (ppt) | Soil, Sediment, Tissue (10 g sample) | epa.gov |

| Limit of Detection (LOD) | ~0.2 pg/m³ | Ambient Air | well-labs.com |

Computational and in Silico Modeling Approaches in 1,2,6,7,9 Pentachlorodibenzofuran Research

Quantitative Structure-Activity Relationships (QSARs) for PCDF Congeners

QSAR models are mathematical relationships that correlate the structural or property descriptors of a chemical with its biological activity or environmental fate. For PCDFs, these models are crucial for predicting the behavior of the many congeners for which experimental data is scarce.

Prediction of Environmental Fate Parameters

QSARs are employed to estimate key physicochemical properties that govern the environmental distribution of PCDF congeners. researchgate.netdc.gov These models can predict parameters such as the octanol-water partition coefficient (Kow), which indicates a substance's lipophilicity and potential for bioaccumulation, and degradation half-lives. scribd.com For instance, a relationship might be established between the number and position of chlorine atoms and a congener's persistence in soil or sediment. While a study predicting aqueous solubility did include 1,2,6,7,9-PeCDF as a data point, dedicated models for its other environmental fate parameters were not found.

Structure-Toxicity Relationship Studies (General Mechanistic Focus)

The primary mechanism of toxicity for many PCDF congeners is mediated by the aryl hydrocarbon (Ah) receptor. QSAR studies in this area focus on correlating molecular descriptors with Ah receptor binding affinity and subsequent toxic responses. Quantum chemical descriptors are often used to develop models that predict the biological toxicity of different PCDF congeners. These studies consistently show that congeners with 2,3,7,8-chlorine substitution have the highest toxicity. Research specifically modeling the structure-toxicity relationship of 1,2,6,7,9-PeCDF is absent from the literature.

Physiologically Based Pharmacokinetic (PBPK) Modeling for Environmental Exposure

PBPK models are powerful tools that simulate the absorption, distribution, metabolism, and excretion (ADME) of chemicals in the body. For persistent organic pollutants like PCDFs, these models can estimate lifetime exposure and body burden from environmental sources. They integrate physiological parameters (like body weight and fat composition) with chemical-specific data to predict concentrations in various tissues. PBPK models have been developed for mixtures of dioxin-like compounds, but these frameworks require congener-specific parameters that are not available for 1,2,6,7,9-PeCDF.

Environmental Fate and Transport Modeling (e.g., Fugacity Models)

Fugacity models are multimedia environmental models that predict how a chemical partitions between different environmental compartments such as air, water, soil, and sediment. The "fugacity capacity" of a chemical in each compartment is calculated based on its physicochemical properties. These models are used to understand the long-range transport and ultimate fate of persistent chemicals like PCDFs. Level IV fugacity models can even simulate the change in environmental concentrations over time. Application of these models requires specific input parameters for the chemical of interest, which are not established for 1,2,6,7,9-PeCDF.

Advanced Computational Chemistry Techniques (e.g., Density Functional Theory)

Advanced computational methods like Density Functional Theory (DFT) are used to investigate the electronic structure, stability, and reactivity of molecules at the quantum level. For PCDFs, DFT can be used to calculate properties like molecular geometries, vibrational frequencies, and electronic properties that serve as descriptors in QSAR models. These techniques help elucidate the mechanisms of interaction, such as binding to the Ah receptor, and can aid in understanding degradation pathways. No specific DFT studies focused on 1,2,6,7,9-Pentachlorodibenzofuran were identified.

Remediation Strategies for 1,2,6,7,9 Pentachlorodibenzofuran Contamination

Biological Remediation Approaches

Biological remediation leverages the metabolic processes of living organisms to break down or sequester contaminants. This approach is often considered a more environmentally friendly and cost-effective alternative to traditional methods.

Bioremediation using Microorganisms (e.g., Bacteria, Fungi)

Bioremediation harnesses the catabolic capabilities of microorganisms to transform toxic compounds into less harmful substances. researchgate.net For highly chlorinated compounds like 1,2,6,7,9-PeCDF, both aerobic and anaerobic microbial processes are subjects of scientific investigation.

Research Findings:

Anaerobic Reductive Dechlorination: This is a key pathway for the breakdown of highly chlorinated dioxins and furans. nih.gov In the absence of oxygen, certain anaerobic bacteria can utilize chlorinated compounds as electron acceptors in a process known as dehalorespiration. nih.govepa.gov This involves the stepwise removal of chlorine atoms, leading to the formation of less chlorinated and consequently less toxic congeners. While specific studies on 1,2,6,7,9-PeCDF are limited, research on similar compounds like 1,2,3,4,6,7,8-Heptachlorodibenzofuran (B118357) (HpCDF) has demonstrated the potential of anaerobic microcosms to dechlorinate these molecules. nih.gov

Aerobic Degradation: Following partial or complete dechlorination, the resulting less-chlorinated dibenzofurans can be susceptible to aerobic degradation. Aerobic bacteria can initiate the breakdown of the aromatic ring structure through dioxygenase enzymes, which introduce oxygen atoms into the molecule, leading to ring cleavage and further degradation. nih.gov

Fungal Degradation: Certain fungi, particularly white-rot fungi, possess powerful extracellular lignin-modifying enzymes (LMEs) such as lignin (B12514952) peroxidases, manganese peroxidases, and laccases. These enzymes have shown the capacity to degrade a wide range of persistent organic pollutants, including polychlorinated dibenzofurans (PCDFs). The non-specific nature of these enzymes allows them to act on a variety of substrates, making them promising candidates for the bioremediation of PCDF-contaminated soils and sediments.

Interactive Table: Microorganisms in PCDF Bioremediation

| Microorganism Type | Remediation Process | Key Enzymes/Mechanisms | Potential Application |

| Anaerobic Bacteria | Reductive Dechlorination | Reductive dehalogenases | Anoxic sediments and deep soil |

| Aerobic Bacteria | Oxidative Degradation | Dioxygenases | Surface soils and water |

| White-rot Fungi | Oxidative Degradation | Lignin-modifying enzymes | Soil, wood, and other solid matrices |

Phytoremediation Techniques in Contaminated Soils

Phytoremediation involves the use of plants and their associated rhizosphere microorganisms to remove, contain, or degrade contaminants in soil and water. researchgate.netnih.gov This technology is gaining attention for its potential in remediating large areas of low to moderately contaminated land. hchforum.com

Research Findings:

Phytodegradation and Rhizodegradation: In phytodegradation, plants can take up organic contaminants and break them down through their metabolic processes. researchgate.net Rhizodegradation, on the other hand, refers to the breakdown of contaminants in the soil by microorganisms that are stimulated by the presence of plant roots. researchgate.net Plant roots release exudates that can serve as a carbon source for microbes, enhancing their population and degradative activity in the rhizosphere.

Phytoextraction and Phytostabilization: While more relevant for heavy metals, these processes can also play a role for organic pollutants. Phytoextraction involves the uptake and accumulation of contaminants in the harvestable parts of the plant. Phytostabilization aims to reduce the mobility and bioavailability of contaminants in the soil by immobilizing them within the root zone. mdpi.com

Plant Species: Research has shown that certain plant species, such as those from the genera Cucurbita (zucchini and pumpkin), have demonstrated an ability to take up and accumulate persistent organic pollutants from the soil. The effectiveness of phytoremediation is dependent on factors like the plant species, soil type, and the specific characteristics of the contaminant.

Physico-Chemical Treatment Technologies

Physico-chemical treatment methods utilize physical and chemical processes to destroy or separate contaminants from the environmental matrix. These methods are often faster than biological approaches but can be more energy-intensive and costly.

Thermal Treatment Methods (e.g., Incineration, Thermal Desorption)

Thermal treatment is a common and effective method for the destruction of persistent organic pollutants like 1,2,6,7,9-PeCDF.

Research Findings:

Incineration: This process involves the high-temperature combustion of contaminated materials. For PCDFs, incineration at temperatures typically above 850°C with a sufficient residence time is required to ensure complete destruction. The high temperatures break the chemical bonds of the PCDF molecule, converting it into less harmful compounds such as carbon dioxide, water, and hydrogen chloride. Proper control of combustion conditions is crucial to prevent the formation of other toxic byproducts.

Thermal Desorption: This is an ex-situ remedial technology that uses heat to volatilize contaminants from a solid matrix like soil. The contaminated soil is heated to a temperature sufficient to vaporize the PCDFs, which are then collected and treated in a separate unit, often by incineration or another destruction method. This two-step process can be advantageous as it reduces the volume of material that requires high-temperature treatment.

Photolytic Destruction and Advanced Oxidation Processes (AOPs)

These technologies utilize light energy and highly reactive chemical species to break down organic contaminants.

Research Findings:

Photolytic Destruction: Photodegradation of PCDFs can occur in the environment, particularly in aquatic systems. Studies on 2,3,4,7,8-Pentachlorodibenzofuran (B44125) have shown that its degradation is significantly faster in natural water compared to distilled water under sunlight, indicating that naturally occurring substances in water can act as photosensitizers, accelerating the breakdown process. ias.ac.in The primary mechanism is thought to be reductive dechlorination, where a chlorine atom is replaced by a hydrogen atom.

Advanced Oxidation Processes (AOPs): AOPs are a suite of chemical treatment procedures designed to remove organic materials in water and wastewater through oxidation with highly reactive hydroxyl radicals (•OH). wikipedia.orgmdpi.com These radicals are powerful, non-selective oxidizing agents that can rapidly break down a wide range of organic pollutants, including PCDFs. mdpi.comnih.gov Common AOPs include the use of ozone (O₃), hydrogen peroxide (H₂O₂), and ultraviolet (UV) light. mdpi.com For instance, the UV/H₂O₂ process generates hydroxyl radicals through the photolysis of hydrogen peroxide. mdpi.com These processes can lead to the complete mineralization of organic contaminants into carbon dioxide, water, and mineral acids. mdpi.com

Chemical Oxidation and Reductive Dechlorination in Site Remediation

In-situ chemical methods involve the injection of chemical reagents directly into the contaminated subsurface to destroy pollutants.

Research Findings:

Chemical Oxidation (ISCO): In-situ chemical oxidation uses strong oxidizing agents like permanganate (B83412), persulfate, or Fenton's reagent (hydrogen peroxide and an iron catalyst) to degrade organic contaminants. These oxidants can break the aromatic structure of 1,2,6,7,9-PeCDF, leading to its destruction. The effectiveness of ISCO depends on the ability to deliver the oxidant to the contaminant and the presence of other substances in the soil that may consume the oxidant.

Chemical Reductive Dechlorination: This approach uses reducing agents to remove chlorine atoms from chlorinated compounds. wikipedia.org Zero-valent iron (ZVI) is a commonly used reductant. In this process, the iron donates electrons that facilitate the replacement of chlorine atoms on the PCDF molecule with hydrogen atoms. This method is particularly applicable for treating groundwater and saturated soils contaminated with chlorinated solvents and could be adapted for PCDFs.

Interactive Table: Physico-Chemical Remediation Methods for 1,2,6,7,9-PeCDF

| Method | Mechanism | Advantages | Considerations |

| Incineration | High-temperature combustion | High destruction efficiency | Potential for byproduct formation, high energy cost |

| Thermal Desorption | Volatilization and separate treatment | Reduces volume for high-temp treatment | Requires ex-situ handling of soil |

| Photolytic Destruction | Light-induced degradation | Utilizes natural sunlight | Slow process, limited to surface contamination |

| Advanced Oxidation Processes | Generation of hydroxyl radicals | Rapid degradation, can lead to mineralization | Reagent costs, may be affected by water matrix |

| Chemical Oxidation | Use of strong oxidizing agents | In-situ application possible | Delivery of reagents, non-target reactions |

| Reductive Dechlorination | Use of reducing agents like ZVI | Effective for chlorinated compounds | Potential for changes in groundwater chemistry |

Integrated Remediation Strategies for Complex Contaminated Sites

Complex contaminated sites, where 1,2,6,7,9-pentachlorodibenzofuran coexists with other pollutants like heavy metals or different organic compounds, often demand more than a single remediation technology. Integrated remediation strategies, which combine two or more techniques in sequence or simultaneously, can offer synergistic effects and lead to more efficient and comprehensive cleanup. researchgate.net The goal is to leverage the strengths of different methods to overcome the limitations of any single approach.

Commonly integrated strategies for sites contaminated with polychlorinated dibenzofurans (PCDFs) and similar POPs include:

Chemical-Biological Treatment Trains: This approach often involves an initial aggressive treatment using in-situ chemical oxidation (ISCO) to rapidly reduce high concentrations of contaminants. researchgate.net This is followed by a biological treatment phase, such as bioremediation, to degrade the remaining, less concentrated, and potentially less toxic compounds. researchgate.net For instance, Fenton's reagent or permanganate can be used to oxidize the bulk of the PCDF contamination, making the residual contamination more amenable to microbial degradation. researchgate.net This combination can be more effective than either technique alone, as high contaminant concentrations can be toxic to the microorganisms used in bioremediation. researchgate.net

Phytoremediation and Bioaugmentation: Phytoremediation, which uses plants to remove, degrade, or stabilize contaminants, can be enhanced by introducing specific microbial strains to the soil (bioaugmentation). nih.govresearchgate.net These microbes can work synergistically with the plants in the root zone (rhizosphere) to break down complex molecules like this compound. researchgate.net For example, plants can help to increase soil aeration and provide root exudates that stimulate microbial activity, while the inoculated bacteria provide specific enzymatic capabilities for degrading the contaminant. nih.gov

Thermal-Containment Approaches: At some sites, thermal desorption may be used to treat the most heavily contaminated "hot spots." clu-in.org Following this, residual contamination at lower levels across a wider area can be managed through containment technologies like capping. clu-in.org This integrated approach focuses the high-cost, energy-intensive thermal treatment on the source zones while using a more passive, cost-effective method for managing the remaining risk.

The selection of an integrated strategy depends on site-specific factors, including the type and concentration of co-contaminants, soil characteristics, hydrogeology, and the ultimate remediation goals.

Interactive Table: Comparison of Integrated Remediation Strategies

This table provides a summary of different integrated approaches for remediating sites contaminated with PCDFs and similar POPs.

| Integrated Strategy | Mechanism | Primary Advantage | Key Considerations |

|---|---|---|---|

| Chemical Oxidation + Bioremediation | Initial rapid chemical degradation of high contaminant mass, followed by microbial degradation of residual contamination. researchgate.net | Overcomes toxicity limitations of bioremediation at high concentrations and addresses residual contamination left by chemical oxidation. researchgate.net | Potential for chemical oxidants to negatively impact indigenous microbial populations; requires careful management of the transition between phases. researchgate.net |

| Soil Washing (Physical + Chemical) | Physical separation concentrates contaminants, followed by chemical extraction to remove them from the concentrated soil fraction. clu-in.org | Increases overall removal efficiency and can be more cost-effective by reducing the volume of soil requiring intensive chemical treatment. clu-in.org | Generates a contaminated washing solution that requires secondary treatment; effectiveness depends on soil particle size distribution. clu-in.org |

| Phytoremediation + Bioaugmentation | Plants and introduced microbes work synergistically to degrade or stabilize contaminants in the root zone. nih.gov | Eco-friendly and potentially low-cost approach for large, low-concentration areas. researchgate.net | Slower process, limited to the root depth of the selected plants, and effectiveness can be influenced by climate and soil conditions. |

| Thermal Desorption + Containment | High-temperature treatment of contaminant "hot spots" combined with physical capping of areas with lower residual contamination. clu-in.org | Provides a targeted, highly effective treatment for source zones while cost-effectively managing risk across a wider area. | High energy consumption and cost for the thermal component; containment does not destroy the contaminant, requiring long-term monitoring. clu-in.org |

Cost-Effectiveness and Sustainability Considerations in Remediation

For example, soil washing has been reported to have a reasonable cost, ranging from $46 to $250 USD per tonne, with high removal efficiencies. clu-in.org Bioremediation costs can be highly variable, with some projects costing less than $2 per cubic meter and others exceeding $700 per cubic meter, depending on the specific approach (e.g., biostimulation vs. bioaugmentation) and the complexity of the contamination. mdpi.com

Interactive Table: Cost Comparison of Remediation Technologies for PCDF-Contaminated Soil

This table presents typical cost ranges for various remediation technologies applicable to PCDF-contaminated sites. Costs are estimates and can vary significantly based on site conditions.

| Remediation Technology | Typical Cost Range (per tonne of soil) | Key Cost Factors |

|---|---|---|

| Incineration | High ($300 - $1,200+) | Energy consumption, air pollution control, ash disposal. clu-in.org |

| Thermal Desorption | High ($200 - $600) | Energy use, soil moisture content, treatment of off-gases. clu-in.orgepa.gov |

| Soil Washing | Moderate ($46 - $250) | Washing agents, treatment of used fluids, soil type. clu-in.org |

| Bioremediation | Low to Moderate ($30 - $700+) | Nutrient/microbe amendments, treatment time, monitoring. mdpi.com |

| Phytoremediation | Low ($20 - $100) | Plant selection, land area, treatment duration, monitoring. researchgate.net |

| Containment (Capping) | Low ($50 - $150 per square meter) | Cap material, site preparation, long-term maintenance. clu-in.org |

Sustainability Considerations: Modern approaches to remediation selection increasingly incorporate a Life Cycle Assessment (LCA) framework. researchgate.netnih.gov An LCA evaluates the environmental burdens associated with a remediation project from cradle to grave, including the energy and materials consumed, and the emissions generated by the remediation activities themselves (secondary impacts). core.ac.uk This helps to avoid "problem-shifting," where solving a local soil contamination issue creates a larger environmental problem elsewhere, such as significant greenhouse gas emissions from energy-intensive technologies. core.ac.uk

Key sustainability metrics for remediation projects include:

Energy Consumption: Thermal technologies are highly energy-intensive, whereas bioremediation and phytoremediation have much lower energy requirements. clu-in.orgtheseus.fi

Greenhouse Gas Emissions: The carbon footprint of a remediation project is a major sustainability indicator.

Resource Use: This includes the consumption of raw materials like chemical oxidants, solvents, or clean backfill.

Waste Generation: The volume and toxicity of any waste products, such as treated soil, ash from incineration, or contaminated washing fluids, are critical considerations. clu-in.org

Social Impact: This includes community acceptance, noise, traffic, and the impact on local land use during and after remediation.

Ultimately, the most sustainable remediation strategy is one that effectively manages site-specific risks while minimizing its own environmental and social footprint. pops.int This often leads to a preference for in-situ and biological methods when they are technically feasible, or integrated approaches that strategically combine intensive and passive technologies. theseus.fi

Current Research Gaps and Future Directions in 1,2,6,7,9 Pentachlorodibenzofuran Studies

Elucidation of Specific Congener Formation and Fate Pathways

A significant research gap exists in the detailed understanding of the formation and environmental fate of 1,2,6,7,9-PeCDF. While polychlorinated dibenzofurans (PCDFs) are known to be unintentional byproducts of various industrial and combustion processes, the specific conditions that favor the formation of the 1,2,6,7,9-PeCDF congener are not fully elucidated. For instance, PCDFs can be formed during the production of chlorinated phenols, with specific congeners arising from the impurities present in the precursor chemicals. Research has shown that the pattern of PCDF congeners, including those with 2,3,7,8-substitution, can vary significantly depending on the production batch and process conditions. nih.gov

Future research should focus on:

Identifying Precursor-Product Relationships: Investigating the specific chemical precursors and reaction conditions that lead to the preferential formation of 1,2,6,7,9-PeCDF. This includes studying its formation during the synthesis of chemicals like pentachlorophenol (B1679276) (PCP) and in thermal processes such as waste incineration.

Modeling Environmental Transformation: Developing more sophisticated models to predict the environmental transport and transformation of 1,2,6,7,9-PeCDF. This involves understanding its partitioning between air, water, soil, and sediment, as well as its potential for long-range atmospheric transport.

Photodegradation Studies: Characterizing the photodegradation pathways and rates of 1,2,6,7,9-PeCDF in various environmental matrices. Understanding how sunlight breaks down this congener is crucial for assessing its persistence in the environment.

Development of Novel and Enhanced Degradation Technologies

The persistence of 1,2,6,7,9-PeCDF in the environment necessitates the development of effective degradation technologies. Current remediation strategies for PCDF-contaminated sites often involve physical removal or containment, which can be costly and may not be feasible for large areas.

Future research in this area should prioritize:

Bioremediation Approaches: Exploring and optimizing microbial strains or consortia capable of degrading 1,2,6,7,9-PeCDF. This includes identifying the specific enzymes and metabolic pathways involved in the dechlorination and ring cleavage of this congener.

Advanced Oxidation Processes (AOPs): Investigating the efficacy of AOPs, such as photocatalysis with titanium dioxide (TiO2), ozonation, and Fenton-like reactions, for the complete mineralization of 1,2,6,7,9-PeCDF.

Nanoremediation: Evaluating the potential of nanoscale materials, such as zero-valent iron nanoparticles, for the in-situ degradation of 1,2,6,7,9-PeCDF in contaminated soils and sediments.

Refinement of Bioaccumulation and Trophic Transfer Models

Understanding how 1,2,6,7,9-PeCDF accumulates in organisms and moves through food webs is critical for assessing its ecological risk. While general models for the bioaccumulation of hydrophobic compounds exist, they often require refinement to accurately predict the behavior of specific PCDF congeners.

Key areas for future research include:

Congener-Specific Bioaccumulation Factors (BAFs) and Biomagnification Factors (BMFs): Conducting laboratory and field studies to determine the specific BAFs and BMFs for 1,2,6,7,9-PeCDF in various aquatic and terrestrial food webs. nih.govnih.gov This data is essential for improving the accuracy of ecological risk assessments.

Influence of Physicochemical Properties: Investigating how properties like the octanol-water partition coefficient (Kow) influence the bioaccumulation potential of 1,2,6,7,9-PeCDF. epa.gov Models have shown that the relationship between Kow and bioaccumulation can be complex and non-linear. epa.gov

Metabolic Transformation in Biota: Elucidating the extent to which 1,2,6,7,9-PeCDF is metabolized by different organisms. The ability of an organism to metabolize and excrete this congener will significantly impact its bioaccumulation potential.

A bioaccumulation model published by Arnot and Gobas (2004) is often used to estimate chemical concentrations in aquatic ecosystems. epa.gov The model considers factors such as respiration, diet, and fecal egestion. epa.gov The dietary uptake constant (kD) in this model is influenced by the octanol-water partition coefficient (KOW), the weight of the organism, and temperature. epa.gov

Advancements in High-Resolution Analytical Techniques for Trace Analysis

The accurate and sensitive detection of 1,2,6,7,9-PeCDF at trace levels in complex environmental and biological matrices remains a significant analytical challenge. The presence of numerous other PCDF congeners and interfering compounds necessitates highly selective and sensitive analytical methods. nih.gov

Future advancements in this area should focus on:

High-Resolution Mass Spectrometry (HRMS): The use of gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) has long been considered the "gold standard" for the analysis of dioxins and furans due to its high selectivity and sensitivity. nih.gov Continued improvements in HRMS technology will likely lead to even lower detection limits.

Tandem Mass Spectrometry (MS/MS): Gas chromatography with triple quadrupole mass spectrometry (GC-QqQ-MS/MS) has emerged as a cost-effective alternative to GC-HRMS for the analysis of PCDDs/Fs in various matrices, including contaminated soil. mdpi.comwur.nl

Comprehensive Two-Dimensional Gas Chromatography (GCxGC): GCxGC offers enhanced separation capabilities, which is particularly useful for resolving complex mixtures of PCDF congeners. nih.gov When coupled with detectors like a micro-electron capture detector (µECD), it can be a powerful tool for screening food samples for PCDD/Fs. nih.gov

Automated Sample Preparation: Developing and validating automated and high-throughput sample preparation techniques to reduce analysis time and cost, and to minimize the potential for contamination.

Table 1: Analytical Techniques for PCDF Analysis

| Technique | Description | Advantages |

|---|---|---|

| GC-HRMS | Gas Chromatography-High Resolution Mass Spectrometry | "Gold standard", high selectivity and sensitivity. nih.gov |

| GC-QqQ-MS/MS | Gas Chromatography-Triple Quadrupole Mass Spectrometry | Cost-effective alternative to GC-HRMS. mdpi.com |

Integration of Multi-Omics Data with Computational Toxicology for Broader Environmental Insights

To gain a more holistic understanding of the potential adverse effects of 1,2,6,7,9-PeCDF, it is crucial to move beyond traditional toxicological endpoints and embrace a systems biology approach. The integration of multi-omics data with computational toxicology offers a powerful framework for this purpose. preprints.orgnih.govdp.tech

Future research directions in this domain include:

Developing Adverse Outcome Pathways (AOPs): Utilizing multi-omics data (e.g., transcriptomics, proteomics, metabolomics) to identify the molecular initiating events and key events that link exposure to 1,2,6,7,9-PeCDF to adverse outcomes at the cellular, tissue, and organismal levels. researchgate.netnih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling: Refining QSAR models to predict the toxic potential of 1,2,6,7,9-PeCDF and other PCDF congeners based on their molecular structure. nih.gov

Building Comprehensive Toxicity Databases: Integrating experimental data from in vitro and in vivo studies with computational predictions to create comprehensive and publicly accessible databases on the toxicity of PCDFs. epa.gov This will facilitate more robust risk assessments and regulatory decision-making.

The integration of these diverse research efforts will be instrumental in filling the existing knowledge gaps surrounding 1,2,6,7,9-Pentachlorodibenzofuran. A deeper understanding of its formation, fate, and toxicity is essential for developing effective strategies to mitigate its potential risks to human health and the environment.

Q & A

Basic: What analytical methods are recommended for detecting and quantifying 1,2,6,7,9-Pentachlorodibenzofuran in environmental samples?

Answer:

Detection typically involves gas chromatography coupled with high-resolution mass spectrometry (GC-HRMS) or tandem MS (GC-MS/MS), using isotope-labeled internal standards (e.g., -labeled analogs) for precise quantification . Sample preparation requires extraction with non-polar solvents (e.g., toluene or n-hexane), followed by clean-up via multi-layer silica gel columns or activated carbon to remove interfering compounds . Calibration standards should match the matrix (e.g., 50 µg/mL in solvent mixtures like 10% oil-nonane) to account for recovery variations .

Basic: What are the primary toxicological targets of 1,2,6,7,9-PeCDF in mammalian systems?

Answer:

Studies on structurally similar PeCDF isomers (e.g., 2,3,4,7,8-PeCDF) identify the liver, adrenal glands, thyroid, and thymus as sensitive targets, with effects including hepatomegaly, altered lipid metabolism, and endocrine disruption . Mechanistic studies highlight aryl hydrocarbon receptor (AhR) activation as a key pathway, leading to cytochrome P450 induction (e.g., CYP1A1/2) and oxidative stress . Dose-response modeling in rats suggests a benchmark dose (BMD) of 0.1 µg/kg/day for liver weight changes, though isomer-specific variations require validation .

Advanced: How do structural variations among pentachlorodibenzofuran congeners influence their environmental persistence?

Answer:

Chlorination patterns affect vapor pressure and hydroxyl radical reactivity. For example, 2,3,4,7,8-PeCDF has a vapor pressure of mm Hg, favoring adsorption to particulate matter, whereas less chlorinated isomers may persist longer in the gas phase . Computational models (e.g., EPI Suite) estimate atmospheric half-lives via OH radical reactions, but experimental validation is critical due to data gaps for specific isomers like 1,2,6,7,9-PeCDF . Congener-specific degradation rates in water and soil should be assessed using OECD 308/309 guidelines.

Advanced: How can researchers resolve discrepancies in toxicokinetic data across species for 1,2,6,7,9-PeCDF?

Answer:

Discrepancies in absorption, distribution, and excretion between rodents and primates arise from differences in AhR affinity and metabolic enzyme expression. Methodologies include:

- Physiologically based pharmacokinetic (PBPK) modeling to extrapolate interspecies data .

- In vitro hepatocyte assays to compare metabolic clearance rates.

- Allometric scaling adjusted for species-specific tissue lipid content, as PeCDFs accumulate in adipose tissue .

Controlled dosing studies in non-human primates (e.g., rhesus monkeys) provide critical data for human risk extrapolation .

Advanced: What experimental models are suitable for assessing the endocrine-disrupting potential of 1,2,6,7,9-PeCDF?

Answer:

- In vitro :

- In vivo :

- Transgenic rodent models (e.g., AhR knockout mice) to isolate receptor-mediated effects.

- Developmental exposure studies in zebrafish or rats to assess impacts on glucocorticoid/estrogen signaling .

Dose-response relationships should account for non-monotonic effects, particularly at low environmental concentrations .

Advanced: How can 3D-QSAR models improve structure-activity relationship (SAR) predictions for understudied PeCDFs?

Answer:

Consensus models combining partial least squares (PLS) and k-nearest neighbors (KNN) algorithms enhance predictive accuracy for AhR binding affinity. Input parameters include:

- Electrostatic potential maps derived from density functional theory (DFT).

- Hydrophobic surface areas calculated via molecular dynamics.